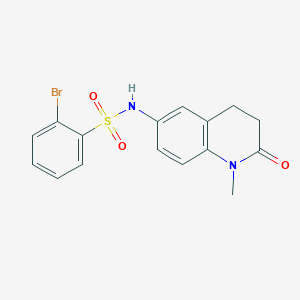

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

2-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl scaffold. This compound’s structure combines a sulfonamide group (known for enzyme inhibition and bioactivity) with a bromine substituent, which may enhance binding via halogen interactions.

Properties

IUPAC Name |

2-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBVCEZROONXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps, including:

- Formation of the Quinoline Core : This is achieved through the Pfitzinger reaction, where isatin is condensed with an appropriate ketone.

- Sulfonamide Formation : The brominated quinoline derivative is reacted with sulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group .

Medicinal Chemistry

The compound has potential applications in drug development due to its structural characteristics:

- Anticancer Activity : Related compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibit IC50 values ranging from 6.7 µM to 72.9 µM in inhibiting cancer cell growth .

- COX Inhibition : Similar sulfonamide derivatives have demonstrated potential as cyclooxygenase (COX) inhibitors. One study indicated a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM .

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules:

- Reactivity : The bromine atom allows for nucleophilic aromatic substitution reactions, which can be utilized to create various substituted quinoline derivatives .

Biological Studies

The biological interactions of this compound are noteworthy:

- Enzyme Interaction Studies : The compound can be used to probe interactions with enzymes or receptors due to its structural features that mimic natural substrates .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

- Anticancer Evaluation : Research has shown that related compounds exhibit significant anticancer properties, suggesting that 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide could be a valuable scaffold for developing new anticancer agents .

- Inhibition Studies : Investigations into similar sulfonamide derivatives have revealed their potential as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These findings indicate that this compound may also possess therapeutic potential for conditions such as Type 2 diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Key Observations:

- Bromine vs. Methoxy/Methyl Groups : The bromine substituent in the target compound introduces steric bulk and electronegativity, which may enhance halogen bonding with biological targets compared to the methoxy and methyl groups in F721-0032 and F743-0094. This could improve binding affinity but reduce solubility due to increased hydrophobicity.

- Scaffold Differences: The target’s tetrahydroquinolinone scaffold (vs.

- Molecular Weight : The target’s higher molecular weight (~394.3 vs. 360–374 g/mol) aligns with bromine’s atomic mass, which may impact bioavailability and compliance with drug-likeness criteria (e.g., Lipinski’s rule of five).

Biological Activity

2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound incorporates a quinoline core, a bromine atom, and a sulfonamide group, which contribute to its reactivity and biological interactions. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves:

- Formation of the Quinoline Core : This is achieved through the Pfitzinger reaction, where isatin is condensed with an appropriate ketone.

- Sulfonamide Formation : The brominated quinoline derivative is reacted with sulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant anticancer properties. For instance:

- A related compound showed potent cytotoxicity against various cancer cell lines with IC50 values ranging from 6.7 µM to 72.9 µM .

COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has been explored:

- In studies of similar sulfonamide derivatives, one compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM . Although direct data on 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited, its structural analogs suggest potential inhibitory effects on COX enzymes.

Cardiovascular Effects

Sulfonamide derivatives have shown promise in cardiovascular applications:

- Some studies indicate that sulfonamides can act as endothelin receptor antagonists and carbonic anhydrase inhibitors . These properties suggest that 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide could influence vascular resistance and perfusion pressure.

Research Findings and Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Wu et al. (1999) | Investigated the effects of sulfonamide derivatives on endothelin receptors | Suggests potential for cardiovascular applications |

| Schwartz et al. (1995) | Identified carbonic anhydrase inhibition by sulfonamides | Indicates possible therapeutic uses in heart failure |

| Tilton et al. (2000) | Examined the impact of specific sulfonamides on pulmonary hypertension | Highlights relevance to vascular conditions |

Q & A

What are the common synthetic routes for preparing 2-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a brominated benzene sulfonyl chloride derivative with a 1-methyl-2-oxo-tetrahydroquinolin-6-amine precursor. Key steps include:

- Sulfonamide Formation: React the sulfonyl chloride with the tetrahydroquinoline amine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) at 0–25°C .

- Purification: Use flash column chromatography with gradients of ethyl acetate/hexane (20–30%) to isolate the product, as demonstrated in analogous sulfonamide syntheses .

How can reaction conditions be optimized for the sulfonamide coupling step to improve yield and purity?

Level: Advanced

Methodological Answer:

Employ Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and reagent stoichiometry. For example:

- Flow Chemistry: Utilize continuous-flow reactors to enhance mixing and heat transfer, as shown in oxidation optimizations .

- Statistical Modeling: Apply response surface methodology (RSM) to identify optimal conditions. A 3-factor Box-Behnken design could reduce experimental runs while maximizing yield .

Example DoE Table (Hypothetical):

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| Solvent | THF | DCM |

| Equivalents | 1.0 | 1.5 |

What spectroscopic techniques are critical for confirming the compound’s structure?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm the tetrahydroquinoline core (e.g., δ 7.2–7.9 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.5 ppm for N–CH3) .

- HRMS: Validate molecular weight (e.g., [M+H]+ expected at m/z 423.02) .

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?

Level: Advanced

Methodological Answer:

- Variable Temperature (VT) NMR: Conduct experiments at 25°C and −40°C to slow tautomeric interconversion. For example, keto-enol tautomerism in tetrahydroquinoline derivatives may broaden peaks at room temperature .

- 2D NMR (HSQC, NOESY): Correlate proton-carbon couplings and spatial proximities to distinguish isomeric forms .

What is the role of the bromo substituent in the compound’s reactivity?

Level: Basic

Methodological Answer:

The bromo group serves as:

- Electrophilic Site: Enables Suzuki-Miyaura cross-coupling for further functionalization (e.g., with aryl boronic acids) .

- Leaving Group: Participates in nucleophilic aromatic substitution (SNAr) under basic conditions, as seen in bromoacetyl intermediates .

How to design a stability study under physiological conditions for pharmacological evaluation?

Level: Advanced

Methodological Answer:

- Buffer Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Half-life (t₁/₂) can be derived from .

Example Stability Data (Hypothetical):

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| PBS (pH 7.4) | 48 | Sulfonic acid |

| SGF (pH 1.2) | 12 | Quinoline derivative |

What computational methods predict the compound’s pharmacokinetics and target interactions?

Level: Basic

Methodological Answer:

- ACD/Labs Percepta: Predict logP (e.g., 2.8) and aqueous solubility (e.g., 0.1 mg/mL) .

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on sulfonamide pharmacophores .

How to validate molecular docking predictions experimentally?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) and stoichiometry (n) of ligand-protein interactions .

Example SPR Data (Hypothetical):

| Compound | KD (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) |

|---|---|---|---|

| Target Compound | 120 | 1.2×10⁵ | 1.4×10⁻³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.